Iodonium

描述

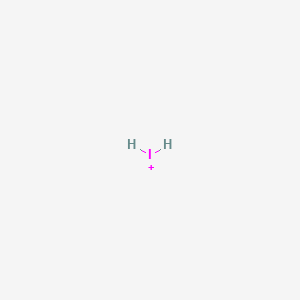

Structure

2D Structure

属性

CAS 编号 |

43413-76-9 |

|---|---|

分子式 |

H2I+ |

分子量 |

128.92 g/mol |

IUPAC 名称 |

iodanium |

InChI |

InChI=1S/H2I/h1H2/q+1 |

InChI 键 |

MGFYSGNNHQQTJW-UHFFFAOYSA-N |

SMILES |

[IH2+] |

规范 SMILES |

[IH2+] |

产品来源 |

United States |

Foundational & Exploratory

The Core Structure of Diaryliodonium Salts: A Technical Guide

Diaryliodonium salts, also known as diaryl-λ³-iodanes, are a class of hypervalent iodine(III) compounds that have emerged as powerful and versatile reagents in modern organic synthesis. Characterized by their stability, high reactivity, and unique role as electrophilic arylating agents, they are of significant interest to researchers in synthetic chemistry and drug development. This guide provides an in-depth analysis of their general structure, bonding, and properties, supplemented with quantitative data and experimental protocols.

General Molecular Architecture

The fundamental structure of a diarylthis compound salt consists of a cationic diarylthis compound moiety, [Ar-I⁺-Ar'], and an associated counter-anion, X⁻. The two organic substituents attached to the iodine(III) center are aryl groups (Ar and Ar'), which can be identical (symmetric salts) or different (unsymmetric salts).

Bonding and Geometry

Diarylthis compound salts are classic examples of hypervalent compounds, meaning the central iodine atom exceeds the traditional octet of valence electrons. The geometry and bonding are best described by the three-center four-electron (3c-4e) bond model.[4]

Quantitative Structural and Spectroscopic Data

Precise measurements from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide the quantitative foundation for understanding the structure of diarylthis compound salts. Diphenylthis compound (B167342) salts are presented here as representative examples.

Crystallographic Data

The data below, derived from the crystal structure of diphenylthis compound triiodide, details the key bond lengths and angles within the diphenylthis compound cation. The C-I-C bond angle deviates significantly from the tetrahedral or trigonal planar geometries, confirming the T-shaped arrangement.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Reference |

| Bond Length | C(1) | I(1) | 2.140 Å | [5] | |

| C(7) | I(1) | 2.103 Å | [5] | ||

| Bond Angle | C(1) | I(1) | C(7) | 92.54° | [5] |

| Table 1: Selected bond lengths and angles for the diphenylthis compound cation. |

Spectroscopic Data

NMR spectroscopy is a primary tool for the characterization of diarylthis compound salts in solution. The chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the this compound center.

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | Diphenylthis compound iodide | CDCl₃ | 7.96 (d, 4H, ortho-H), 7.55 (t, 2H, para-H), 7.40 (t, 4H, meta-H) | [5] |

| ¹³C NMR | (2-Thienyl)phenylthis compound triflate | CDCl₃ | 141.6, 137.7, 133.9, 132.6, 132.4, 130.3, 120.2, 117.7, 95.1 | [6] |

| Table 2: Representative ¹H and ¹³C NMR data for diarylthis compound salts. |

Experimental Protocols

The synthesis of diarylthis compound salts has been refined over the years, with modern protocols favoring efficient one-pot procedures. Below is a representative methodology for the synthesis of diarylthis compound triflates.

One-Pot Synthesis of Unsymmetrical Diarylthis compound Triflates

This protocol is adapted from a general procedure for the synthesis of aryl(mesityl)this compound triflates.[6] It involves the in-situ generation of an iodine(III) species from an iodoarene, followed by electrophilic aromatic substitution with a second arene.

Materials and Equipment:

-

Iodoarene (e.g., iodobenzene)

-

Arene (e.g., mesitylene)

-

meta-Chloroperbenzoic acid (m-CPBA, ~75%)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Standard glassware for filtration and workup

Procedure:

-

To a solution of the iodoarene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane at 0 °C, add the second arene (1.1 equiv) dropwise over 2 minutes.

-

Add trifluoromethanesulfonic acid (2.0 equiv) dropwise to the cooled mixture over 2 minutes.

-

Stir the mixture for 30 minutes while maintaining the temperature at 0 °C with an ice bath.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.

-

Remove the solvent under reduced pressure (in vacuo).

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the resulting solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the pure diarylthis compound triflate salt.

Characterization

The synthesized salt should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Compare the spectra with literature data.[5][7]

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) mass spectrometry to observe the mass of the diarylthis compound cation [Ar-I-Ar']⁺.

-

Melting Point: Determine the melting point and compare it with the literature value (e.g., 177-183 °C for diphenylthis compound triflate).[8]

Conclusion

The diarylthis compound salt is defined by a hypervalent iodine(III) center bonded to two aryl groups, forming a T-shaped cationic structure that is stabilized by a non-nucleophilic anion. The unique 3c-4e bonding model explains its geometry and pronounced electrophilicity, which underpins its utility as a potent arylating agent. A thorough understanding of this core structure, supported by quantitative data and robust synthetic protocols, is essential for leveraging these reagents in the development of novel chemical transformations and the synthesis of complex molecules for research and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR Tables [chemdata.r.umn.edu]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy Diphenylthis compound trifluoromethanesulfonate | 66003-76-7 [smolecule.com]

An In-depth Technical Guide on the Mechanism of Action of Iodonium Salts in Arylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryliodonium salts, hypervalent iodine(III) reagents with the general structure [Ar₂I]⁺X⁻, have emerged as powerful and versatile electrophilic arylating agents in modern organic synthesis.[1][2] Their high reactivity, operational simplicity, and stability to air and moisture make them valuable alternatives to traditional organometallic reagents and aryl halides in cross-coupling reactions.[1][3] This guide provides a detailed exploration of the mechanistic pathways through which diarylthis compound salts effect arylation, focusing on metal-catalyzed, metal-free, and photoredox-catalyzed systems. Understanding these mechanisms is critical for reaction optimization, predicting outcomes, and developing novel synthetic methodologies in pharmaceutical and materials science.

Core Mechanisms of Arylation

Arylation reactions using diarylthis compound salts can proceed through several distinct mechanistic manifolds, largely dictated by the presence and nature of a catalyst (metal or photocatalyst) or the intrinsic reactivity of the nucleophile and the this compound salt itself.

Metal-Catalyzed Arylation

Transition metals, particularly copper and palladium, are frequently employed to catalyze arylation reactions with diarylthis compound salts. These reactions often proceed under milder conditions and exhibit broader substrate scope compared to metal-free counterparts.[1][2]

2.1.1 Copper-Catalyzed Pathways

Copper catalysis is one of the most established methods for arylation using diarylthis compound salts. The prevailing mechanism involves a Cu(I)/Cu(III) catalytic cycle.[4][5][6]

-

Step 1: Oxidative Addition: A Cu(I) species, often generated in situ from a Cu(II) precatalyst, undergoes oxidative addition with the diarylthis compound salt ([Ar₂I]⁺X⁻). This forms a highly electrophilic aryl-Cu(III) intermediate and releases a molecule of aryl iodide (ArI).[4][6]

-

Step 2: Coordination & Deprotonation: The nucleophile (Nu-H) coordinates to the Cu(III) center. In the presence of a base, the nucleophile is deprotonated, forming a more reactive nucleophilic species bound to the copper.

-

Step 3: Reductive Elimination: The final C-Nu or C-C bond is formed through reductive elimination from the Cu(III) complex. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

This pathway is common for the arylation of a wide range of nucleophiles, including indoles, amines, sulfoximines, and phenols.[4] The use of specific ligands, such as 2-butoxy groups, can influence selectivity in certain reactions.[4]

Caption: Generalized Cu(I)/Cu(III) catalytic cycle for arylation.

2.1.2 Palladium-Catalyzed Pathways

Palladium catalysts offer a complementary approach, often proceeding through a Pd(II)/Pd(IV) cycle, which provides different reactivity and selectivity compared to the more common Pd(0)/Pd(II) cycle seen with aryl halides.[1][5]

-

Step 1: Oxidative Addition: A Pd(II) salt (e.g., Pd(OAc)₂, PdBr₂) undergoes oxidative addition with the diarylthis compound salt to generate a highly electrophilic Pd(IV)-aryl intermediate.[5]

-

Step 2: C-H Activation / Nucleophilic Attack: The substrate (e.g., an arene or heteroarene) coordinates to the Pd(IV) center, followed by C-H activation to form a palladacycle intermediate.[5]

-

Step 3: Reductive Elimination: The arylated product is released via C-C or C-N bond-forming reductive elimination, regenerating the Pd(II) catalyst.[5]

This mechanism is frequently invoked in directed C-H arylation reactions, where a directing group on the substrate guides the regioselectivity.[1][5]

Caption: Plausible Pd(II)/Pd(IV) cycle for C-H arylation reactions.

Metal-Free Arylation

Diarylthis compound salts are sufficiently electrophilic to arylate many nucleophiles without a metal catalyst, often proceeding through polar, radical, or aryne pathways.[7][8][9]

2.2.1 Polar / Ligand Coupling Mechanism

For many heteroatom and carbon nucleophiles, the reaction is believed to proceed via a ligand coupling mechanism on the iodine(III) center.[10][11]

-

Step 1: Nucleophilic Attack: The nucleophile attacks the iodine atom of the diarylthis compound salt, forming a T-shaped intermediate where the nucleophile and one aryl group occupy the hypervalent three-center-four-electron (3c-4e) bond.[10]

-

Step 2: Ligand Coupling: This intermediate undergoes reductive elimination (ligand coupling) between the nucleophile and the equatorial aryl group to form the arylated product and aryl iodide.[7][10]

The chemoselectivity in unsymmetrical diarylthis compound salts ([Ar¹Ar²I]⁺X⁻) is governed by electronics and sterics. Generally, the more electron-deficient aryl group is transferred.[10] However, significant steric hindrance in an ortho position can override this electronic preference, forcing the transfer of the sterically bulky group (the "ortho effect").[10]

2.2.2 Radical Mechanisms (Single Electron Transfer)

Under certain conditions, particularly with electron-rich arenes or under photoredox catalysis, a Single Electron Transfer (SET) mechanism can operate.[5][7][12]

-

Step 1: Initiation (SET): An electron is transferred from a suitable donor (like a photoexcited catalyst or an electron-rich substrate) to the diarylthis compound salt.[5][12]

-

Step 2: Fragmentation: The resulting radical anion of the this compound salt fragments to produce an aryl radical (Ar•) and a molecule of aryl iodide.[5]

-

Step 3: Propagation: The aryl radical adds to the substrate (e.g., an arene or heteroarene), and the resulting radical intermediate is then oxidized to a cation, which upon deprotonation yields the final arylated product and regenerates the catalyst.[5][12]

This pathway is particularly relevant in visible-light-mediated photoredox catalysis, where catalysts like [Ir(ppy)₃] can initiate the SET process.[5]

Caption: Simplified Single Electron Transfer (SET) pathway.

Quantitative Data Summary

The efficiency of arylation reactions with this compound salts is highly dependent on the catalyst, solvent, temperature, and substrate. The following tables summarize representative data from the literature.

Table 1: Copper-Catalyzed Arylation of Various Nucleophiles

| Nucleophile | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole | Ph₂(mesityl)I-OTf | CuSO₄ (10) | - | Neat | 130 | 86 | [13] |

| Acetonitrile | Ph₂I-BF₄ | (CuOTf)₂·C₆H₆ (30) | - | Toluene | 110 | 85 | [14] |

| N-Methylindole | Ph₂I-OTf | Cu(OTf)₂ (10) | 2,6-di-tert-butylpyridine | - | RT | >95 | [4] |

| Phenylacetylene | Ph₂I-BF₄ | CuI (2.7) | K₂CO₃ | DMF/H₂O | RT | - |[1] |

Table 2: Palladium-Catalyzed C-H Arylation

| Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole (B1671886) | Mesityl(phenyl)I-OTf | Pd(OAc)₂ (5) | EtOAc | 50 | 10-39 | [15] |

| 2-Phenylpyridine | Ph₂I-BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | - | [1] |

| Benzothiazole | Ph₂I-BF₄ | PdBr₂ (5) | ACN | Reflux | - | [5] |

| Quinoline-N-oxide | Aryl(mesityl)I-OTf | Pd(OAc)₂ (5) | AcOH | 100 | High |[5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a diarylthis compound salt and a subsequent arylation reaction.

Protocol: Synthesis of an Unsymmetrical Diarylthis compound Salt

This one-pot procedure is adapted from established methods for synthesizing aryl(mesityl)this compound salts.[3][15]

Workflow Diagram:

Caption: Experimental workflow for diarylthis compound salt synthesis.

Procedure:

-

Phenyliodo(III)diacetate (PIDA) and mesitylene are suspended in dichloromethane (B109758) (DCM) in a round-bottom flask.[15]

-

The suspension is cooled to 0 °C using an ice bath with continuous stirring.[15]

-

Trifluoromethanesulfonic acid (TfOH) is added dropwise to the stirring mixture.[15]

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[15]

-

The solvent is removed under reduced pressure to yield a residue.

-

Diethyl ether (Et₂O) is added to the residue, causing the diarylthis compound salt to precipitate as a solid.[15]

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried. The product is often used without further purification.[15]

Protocol: Palladium-Catalyzed Direct Arylation of Indole

This protocol is based on the direct C-H arylation of indole as reported in the literature.[15]

Procedure:

-

To a screw-capped vial, add the indole substrate (1.0 equiv), the diarylthis compound salt (1.2 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ or IMesPd(OAc)₂, 5 mol%).[1][15]

-

Add the appropriate solvent (e.g., ethyl acetate (B1210297) or toluene).[1][15]

-

Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 50-100 °C).[1][15]

-

Stir the reaction mixture for the designated time (e.g., 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][15]

-

After the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired arylated indole.[1][15]

Conclusion

Diarylthis compound salts are exceptionally versatile reagents for arylation, operating through a variety of mechanistic pathways including metal-catalyzed cycles (Cu(I)/Cu(III) and Pd(II)/Pd(IV)), metal-free ligand coupling, and radical-based single electron transfer processes. The choice of reaction conditions—catalyst, solvent, and substrate—dictates the operative mechanism and, consequently, the outcome and efficiency of the reaction. A thorough understanding of these underlying mechanisms is paramount for professionals in drug development and chemical research to harness the full synthetic potential of these powerful reagents for the construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. organ.su.se [organ.su.se]

- 4. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diarylthis compound Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diarylthis compound salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Advent of Novel Iodonium Ylides: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

The field of synthetic organic chemistry is continually evolving, with the development of novel reagents playing a pivotal role in advancing drug discovery and materials science. Among these, iodonium ylides have emerged as versatile and powerful tools, serving as safe and efficient carbene precursors. This technical guide provides an in-depth exploration of the synthesis and characterization of novel this compound ylides, offering detailed experimental protocols, comprehensive data analysis, and visual representations of key chemical processes.

Synthesis of Novel this compound Ylides: Expanding the Chemical Toolbox

The synthesis of this compound ylides typically involves the reaction of a hypervalent iodine(III) reagent with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. Recent advancements have focused on creating ylides with enhanced stability, solubility, and reactivity, often through the introduction of specific functional groups on the aryl ring of the iodine reagent.

General Synthetic Strategies

A prevalent method for the synthesis of arylthis compound ylides involves a one-pot, two-step procedure. Initially, an aryl iodide is oxidized to a diarylthis compound salt, which is then reacted with a dicarbonyl compound in the presence of a base to furnish the desired ylide.[1][2] A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (mCPBA).[1]

Ortho-substitution on the phenyl ring of the this compound moiety has been shown to significantly improve the thermal stability and solubility of the resulting ylides.[3] For instance, the introduction of an ortho-alkoxy group can lead to the formation of stable, crystalline solids that are amenable to purification by column chromatography.[3]

Experimental Protocols

Protocol 1: Synthesis of Phenylthis compound (B1259483) Dimethyl Malonate Ylide

This protocol describes a general method for the synthesis of phenylthis compound ylides from malonate esters.

-

Materials: Phenylthis compound diacetate, dimethyl malonate, potassium hydroxide (B78521) (KOH), acetonitrile (B52724).

-

Procedure:

-

To a suspension of KOH (6.0 equivalents) in acetonitrile at 0 °C, add dimethyl malonate (1.0 equivalent).

-

Stir the heterogeneous mixture vigorously for 5 minutes.

-

Add phenylthis compound diacetate (1.1 equivalents) in one portion and continue stirring at 0 °C for 2 hours.

-

Add water to the reaction mixture and stir for 1 minute.

-

Filter the resulting faint yellow biphasic mixture to isolate the crude product.

-

Wash the solid with water and dry under vacuum to yield the phenylthis compound dimethyl malonate ylide.

-

Protocol 2: One-Pot Synthesis of Functionalized Arylthis compound Ylides from Aryl Iodides

This one-pot procedure provides a streamlined route to functionalized arylthis compound ylides starting from the corresponding aryl iodides.

-

Materials: Aryl iodide, m-chloroperoxybenzoic acid (mCPBA), Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), potassium hydroxide (KOH), dichloromethane (B109758).

-

Procedure:

-

Dissolve the aryl iodide in dichloromethane and cool the solution.

-

Add mCPBA to the solution to oxidize the aryl iodide.

-

In a separate flask, prepare a suspension of Meldrum's acid and KOH.

-

Add the suspension of Meldrum's acid and KOH to the reaction mixture containing the oxidized aryl iodide.

-

Stir the reaction mixture until the formation of the ylide is complete.

-

Work-up the reaction mixture to isolate the desired arylthis compound ylide.[1]

-

Characterization of Novel this compound Ylides: A Multi-faceted Approach

The comprehensive characterization of newly synthesized this compound ylides is crucial to confirm their structure, purity, and stability. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound ylides. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the protons and carbons in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Ylides in CDCl₃

| Ylide Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Phenylthis compound Dimethyl Malonate Ylide | 7.75-7.72 (m, 2H, Ar-H), 7.55-7.51 (m, 1H, Ar-H), 7.43-7.38 (m, 2H, Ar-H), 3.74 (s, 6H, O-CH₃) | 166.5 (C=O) | Supporting Information for "1,3-Carboboration of this compound Ylides" |

| (4-Methoxyphenyl)this compound Dimethyl Malonate Ylide | 7.65 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 3.70 (s, 6H) | 166.8, 161.5, 134.5, 115.8, 108.2, 55.4, 51.2 | N/A |

| Phenylthis compound Dibenzoylmethane Ylide | 8.03-8.00 (m, 2H, Ar), 7.57-7.52 (m, 1H, Ar), 7.43-7.38 (m, 2H, Ar), 7.24-7.22 (m, 4H, Ar), 7.05-7.01 (m, 2H, Ar), 6.93-6.91 (m, 4H, Ar) | 186.4 (C=O), 139.1, 137.6, 134.5, 131.6, 130.4, 129.8, 129.2, 127.5, 112.1 (C-I) | Supporting Information for "1,3-Carboboration of this compound Ylides" |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized this compound ylides, confirming their elemental composition. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of diarylthis compound salts, which are precursors to ylides, often involves the loss of the iodoarene moiety.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of this compound ylides in the solid state. This technique reveals precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, including any intramolecular interactions that may contribute to the stability of the ylide. For several novel this compound ylides, crystal structures have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Selected Physicochemical Data for Novel this compound Ylides

| Ylide Derivative | Yield (%) | Melting Point (°C) | Reference |

| ortho-Chloro-substituted Malonate Ylide | Moderate | 105-134 | [4] |

| ortho-Bromo-substituted Malonate Ylide | Moderate | 105-134 | [4] |

| Phenylthis compound Dimethyl Malonate Ylide | 78 | N/A | General Method for the Synthesis of Phenylthis compound Ylides from Malonate Esters |

Visualizing Chemical Processes: Workflows and Pathways

Understanding the logical flow of synthetic and analytical procedures is crucial for reproducibility and optimization. Graphviz diagrams provide a clear and concise way to represent these complex relationships.

References

Unveiling the Electronic Landscape: An In-depth Technical Guide to Unsymmetrical Diaryliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

Unsymmetrical diaryliodonium salts have emerged as powerful and versatile reagents in modern organic synthesis, finding increasing application in the development of novel pharmaceuticals and functional materials. Their unique electronic properties govern their reactivity and selectivity as arylating agents, making a thorough understanding of these characteristics paramount for their effective utilization. This technical guide provides a comprehensive overview of the core electronic properties of unsymmetrical diarylthis compound salts, presenting key data, experimental methodologies, and visual representations of their behavior in chemical transformations.

Core Electronic Properties: A Quantitative Perspective

The reactivity of unsymmetrical diarylthis compound salts is intrinsically linked to the electronic nature of the two aryl moieties attached to the iodine(III) center. This asymmetry dictates the selectivity of aryl group transfer in nucleophilic substitution reactions. Key parameters used to quantify these electronic effects include redox potentials and Hammett constants.

Redox Potentials

The reduction potential of a diarylthis compound salt is a measure of its ability to accept an electron, a crucial step in many of its reactions, particularly those proceeding via radical intermediates. While experimental determination of standard reduction potentials can be challenging due to the irreversible nature of the electrode processes, computational studies provide valuable insights. A linear correlation has been observed between the computed reduction potentials of diarylthis compound cations and Hammett σ constants, highlighting the strong influence of substituent electronic effects.

| Substituent (X) on Ar group | Computed Standard Reduction Potential (E°) vs. SHE (V)[1] |

| p-OCH₃ | -0.20 |

| p-CH₃ | -0.15 |

| H | -0.10 |

| p-Cl | -0.05 |

| p-CN | +0.05 |

| p-NO₂ | +0.15 |

Note: The data presented in this table are derived from high-level ab initio computations and serve as a reliable guide to the relative redox properties of substituted diarylthis compound salts.[1]

Hammett Parameters

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. In the context of unsymmetrical diarylthis compound salts, Hammett constants (σ) of the substituents on the aryl rings correlate with the selectivity of aryl transfer. Generally, the more electron-deficient aryl group is preferentially transferred to the nucleophile in metal-free reactions.

A study on the chemoselectivity of arylation reactions using a series of para-substituted aryl(phenyl)this compound triflates demonstrated a good correlation between the calculated relative energy barriers for phenyl versus aryl transfer and the Hammett σ values of the substituents.[2][3] This relationship underscores the predictive power of Hammett parameters in designing selective arylation reactions.

| Substituent (X) on Ar group | Hammett Constant (σp)[4][5][6][7] |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Experimental Protocols for Characterization

Synthesis of Unsymmetrical Diarylthis compound Salts

A variety of one-pot and multi-step procedures have been developed for the synthesis of unsymmetrical diarylthis compound salts. A common strategy involves the use of a "dummy" aryl group, often a sterically hindered or electron-rich moiety like the mesityl or 2,4,6-trimethoxyphenyl (TMP) group, to direct the selective transfer of the desired aryl group.

General One-Pot Synthesis of Aryl(mesityl)this compound Triflates:

-

To a solution of the desired iodoarene (1.0 equiv) and mesitylene (B46885) (1.2 equiv) in dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.1 equiv) portionwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then add trifluoromethanesulfonic acid (TfOH, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by precipitation from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica (B1680970) gel to afford the desired aryl(mesityl)this compound triflate.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of diarylthis compound salts.

Experimental Protocol for Cyclic Voltammetry of a Diarylthis compound Salt:

-

Instrumentation: A standard three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) is prepared and purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Sample Preparation: The diarylthis compound salt is dissolved in the electrolyte solution to a concentration of approximately 1 mM.

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., -1.5 V) and back at a scan rate of 100 mV/s.

-

Data Analysis: The reduction potential (Epc) is determined from the peak of the reduction wave. For reversible or quasi-reversible processes, the half-wave potential (E₁/₂) can be calculated as the average of the cathodic and anodic peak potentials.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to investigate the photophysical properties of diarylthis compound salts, including their absorption characteristics.

Experimental Protocol for UV-Vis Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Solvent: A UV-grade solvent in which the diarylthis compound salt is soluble (e.g., acetonitrile or methanol) is chosen.

-

Sample Preparation: A stock solution of the diarylthis compound salt is prepared, and serial dilutions are made to obtain solutions of varying concentrations.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded for each solution in a quartz cuvette over a specified wavelength range (e.g., 200-400 nm). The solvent is used as a blank.

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The molar absorptivity (ε) can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

| Substituent on Diphenylthis compound Salt | λmax (nm)[8] |

| Unsubstituted | ~227 |

| 4,4'-di-tert-butyl | ~245 |

Visualizing Reactivity: Signaling Pathways and Catalytic Cycles

Graphviz diagrams provide a clear and concise way to represent the complex reaction mechanisms and logical relationships involving unsymmetrical diarylthis compound salts.

Caption: Catalytic cycle for copper-catalyzed N-arylation.[8][9][10][11][12]

Caption: Proposed mechanism for photoredox-catalyzed arylation.[13][14][15][16]

Caption: Workflow for UV-Vis spectroscopic analysis.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diarylthis compound Salts at Room Temperature [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides [beilstein-journals.org]

- 15. Photoredox-catalyzed arylation of isonitriles by diarylthis compound salts towards benzamides | CoLab [colab.ws]

- 16. Beilstein Archives - Photocatalyzed Arylation of Isonitriles by Diarylthis compound Salts towards N-Substituted Benzamides [beilstein-archives.org]

stability of diaryliodonium salts with different counterions

An In-depth Technical Guide to the Stability of Diaryliodonium Salts with Different Counterions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diarylthis compound salts are versatile and powerful reagents in organic synthesis, prized for their ability to act as efficient arylating agents. Their stability, reactivity, and solubility are critically influenced by the nature of their counterion. This guide provides a comprehensive technical overview of the stability of diarylthis compound salts as a function of their counterion. It includes quantitative data on thermal stability, detailed experimental protocols for stability assessment, and visualizations of key concepts to aid researchers in the rational selection and handling of these important compounds.

Introduction to Diarylthis compound Salts

Diarylthis compound salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds that are generally air- and moisture-stable solids.[1] They serve as valuable electrophilic arylating agents for a wide range of nucleophiles under both metal-free and metal-catalyzed conditions.[2] The choice of the counterion (X⁻) is crucial as it significantly impacts the salt's physical properties, stability, and reactivity in chemical transformations.[1] Weakly coordinating anions are often preferred as they generally lead to more reactive species, while certain counterions can actively participate in the reaction mechanism.[3][4]

Impact of Counterions on Stability: A Comparative Analysis

The stability of a diarylthis compound salt is a key consideration for its storage, handling, and application in synthesis. Stability can be assessed in several ways, including thermal stability (resistance to decomposition upon heating), shelf stability (long-term stability under storage conditions), and solution stability.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for quantifying the thermal stability of diarylthis compound salts. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, revealing whether a decomposition is exothermic or endothermic.

Table 1: Thermal Decomposition Data for Selected Diarylthis compound Salts

| Diarylthis compound Cation | Counterion (X⁻) | Decomposition Onset (T_onset, °C) | Peak Decomposition (T_peak, °C) | Decomposition Enthalpy (ΔH_dec, kJ/mol) | Citation(s) |

| Phenyl(mesityl) | Triflate (OTf) | ~180 | Not specified | Not specified | [5] |

| Phenyl(mesityl) | Tosylate (OTs) | Not specified | Not specified | Not specified | [5] |

| Diphenyl | Hexafluorophosphate (PF₆) | ~220 | Not specified | Not specified | [1] |

| Diphenyl | Tetrafluoroborate (BF₄) | Not specified | Not specified | Not specified | [1] |

| Diphenyl | Triflate (OTf) | Not specified | Not specified | Not specified | [1] |

| Phenylbenzimidazole-stabilized | Not specified | Not specified | 120 - 270 | -29.81 to 141.13 | [6] from initial search |

| Phenyl(2,4,6-trimethoxyphenyl) | Acetate | Stable up to 70°C | Decomposes at 140°C | Not specified | [7] from initial search |

Note: This table is a compilation of representative data from the literature. Direct comparison should be made with caution as experimental conditions may vary.

Shelf Stability and General Handling

The long-term stability of diarylthis compound salts under typical laboratory conditions is a practical concern. While many are stable solids, certain precautions are recommended to ensure their longevity and reactivity.

Table 2: Qualitative Shelf Stability and Handling Recommendations

| Counterion Class | General Stability Characteristics | Storage and Handling Recommendations | Citation(s) |

| Non-coordinating anions (e.g., OTf, OTs, PF₆, BF₄) | Generally high thermal and shelf stability. Often crystalline solids. | Store in a cool, dark place. Protect from light, as some are UV sensitive. Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent moisture contact. | [5][8] |

| Halides (e.g., Cl, Br, I) | Stability can be lower, and they are often less soluble in common organic solvents. The nucleophilicity of the halide can lead to decomposition pathways. | Store under the same conditions as salts with non-coordinating anions. Be aware of their limited solubility and potential for nucleophilic degradation. | [8] |

| Carboxylates (e.g., Acetate, Trifluoroacetate) | Stability is variable. Some are stable solids at room temperature. | Store under cool, dark, and dry conditions. Assess stability on a case-by-case basis. | [1] |

Experimental Protocols for Stability Assessment

Standardized protocols are essential for the accurate and reproducible assessment of diarylthis compound salt stability.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol provides a general procedure for determining the thermal stability of a diarylthis compound salt using TGA and DSC.

Objective: To determine the onset and peak decomposition temperatures, and the enthalpy of decomposition.

Materials and Equipment:

-

Diarylthis compound salt sample (2-5 mg)

-

TGA/DSC instrument

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen) of high purity

Procedure:

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 2-5 mg of the diarylthis compound salt into a clean, tared crucible. Ensure the sample is evenly distributed at the bottom of the crucible.[9]

-

Baseline Correction: Perform a baseline run with an empty crucible under the same experimental conditions as the sample run.[10]

-

TGA/DSC Measurement:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[9]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

From the DSC curve, identify the peak temperature(s) of exothermic or endothermic events corresponding to decomposition.

-

Integrate the area under the DSC peak(s) to calculate the enthalpy of decomposition (ΔH_dec).

-

Protocol for Photostability Assessment

This protocol outlines a general procedure for evaluating the stability of diarylthis compound salts upon exposure to light.

Objective: To determine if a diarylthis compound salt is susceptible to degradation by light.

Materials and Equipment:

-

Diarylthis compound salt sample

-

Photostability chamber equipped with a light source capable of emitting a standardized spectrum (e.g., ICH Q1B compliant).

-

Chemically inert and transparent containers (e.g., quartz cuvettes or vials).

-

Analytical method for quantifying the diarylthis compound salt (e.g., HPLC, NMR).

Procedure:

-

Sample Preparation:

-

For solid-state testing, spread a thin layer of the salt in a transparent container.[11]

-

For solution-state testing, prepare a solution of known concentration in a suitable, photochemically inert solvent in a transparent container.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Place the sample and the control in the photostability chamber.

-

Expose the sample to a controlled light source for a specified duration, as recommended by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

-

-

Analysis:

-

After the exposure period, analyze both the exposed sample and the control sample using a validated analytical method.

-

Compare the amount of the parent diarylthis compound salt remaining and identify any degradation products formed.

-

-

Evaluation:

-

A significant decrease in the parent compound or the appearance of degradation products in the exposed sample compared to the control indicates photolability.

-

Visualization of Key Concepts

Graphical representations can aid in understanding the factors influencing the stability of diarylthis compound salts and the workflows for their assessment.

Factors Influencing Diarylthis compound Salt Stability

Caption: Key factors affecting the stability of diarylthis compound salts.

Experimental Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of diarylthis compound salts.

Simplified Decomposition Pathways

References

- 1. Auxiliary strategy for the general and practical synthesis of diarylthis compound(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylation with Unsymmetrical Diarylthis compound Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in the Synthesis of Diarylthis compound Salts : Updated Protocols [diva-portal.org]

- 4. A counteranion triggered arylation strategy using diarylthis compound fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Scalable electrochemical synthesis of diarylthis compound salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 9. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. iagim.org [iagim.org]

- 12. ema.europa.eu [ema.europa.eu]

Iodonium Ylides as Precursors for Carbene Generation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodonium ylides have emerged as powerful and versatile precursors for the generation of carbenes, offering a safer and often more efficient alternative to traditional diazo compounds. Their stability, ease of handling, and diverse reactivity under thermal, photochemical, and, most notably, transition-metal-catalyzed conditions have positioned them as indispensable reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound ylides and their application in carbene-mediated transformations, with a focus on rhodium- and copper-catalyzed reactions, as well as photochemical methods. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate their practical application in research and development.

Introduction to this compound Ylides as Carbene Precursors

This compound ylides are hypervalent iodine compounds characterized by a formal double bond between a positively charged iodine atom and a negatively charged carbon atom. This ylidic bond is highly polarized, rendering the carbon atom nucleophilic and the iodine atom a good leaving group. Upon appropriate activation, this compound ylides readily decompose to generate a carbene intermediate and an iodoarene byproduct.

Compared to diazo compounds, this compound ylides offer several distinct advantages:

-

Enhanced Safety: They are generally more thermally stable and less prone to explosive decomposition than their diazo counterparts.[1]

-

Ease of Handling: Many this compound ylides are crystalline solids that can be purified by recrystallization and stored for extended periods.

-

Unique Reactivity: In some cases, this compound ylides exhibit unique reactivity and selectivity profiles not observed with diazo compounds.

The generation of carbenes from this compound ylides can be initiated through three primary methods: thermal decomposition, photochemical irradiation, and transition metal catalysis. The latter has proven to be the most versatile and widely employed approach, with rhodium and copper complexes being particularly effective in promoting a wide range of carbene transfer reactions.[2][3]

Synthesis of this compound Ylides

The synthesis of this compound ylides is typically straightforward, most commonly involving the reaction of an active methylene (B1212753) compound with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549), in the presence of a base.[4]

A general workflow for the synthesis of a phenylthis compound (B1259483) ylide is depicted below:

Experimental Protocol: Synthesis of Dimethyl 2-(phenyliodonio)malonate

This protocol is adapted from a literature procedure for the synthesis of a common this compound ylide derived from dimethyl malonate.[2][5]

Materials:

-

Dimethyl malonate

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Potassium hydroxide (B78521) (KOH)

-

Acetonitrile (MeCN)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (1.2 equivalents) and acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

To the cooled suspension, add dimethyl malonate (1.0 equivalent) dropwise with vigorous stirring.

-

After stirring for 10 minutes, add (diacetoxyiodo)benzene (1.1 equivalents) portionwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into cold deionized water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified phenylthis compound ylide under vacuum to yield a white crystalline solid. The product can be stored at -20 °C for several weeks.[2]

Transition Metal-Catalyzed Carbene Generation and Transfer

The use of transition metal catalysts, particularly those based on rhodium and copper, has revolutionized the application of this compound ylides in organic synthesis. These catalysts facilitate the decomposition of the ylide to form a metal-carbene (carbenoid) intermediate, which then undergoes a variety of synthetically useful transformations with high efficiency and selectivity.

Rhodium-Catalyzed Reactions

Rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]), are highly effective catalysts for promoting carbene transfer reactions from this compound ylides. These reactions include C-H activation/functionalization, cyclopropanation, and X-H insertion (X = O, N, S).[6][7]

A proposed catalytic cycle for rhodium-catalyzed C-H activation is shown below:

| Entry | Substrate | This compound Ylide | Product | Yield (%) | Reference |

| 1 | N-Methoxybenzamide | Phenylthis compound dimedone ylide | 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | 95 | [7] |

| 2 | Indole | Phenylthis compound dimethyl malonate ylide | 4-(2,2-bis(methoxycarbonyl)vinyl)indole | 88 | [6] |

| 3 | S-Aryl sulfoximine | Phenylthis compound dimedone ylide | Tricyclic 1,2-benzothiazine | 92 | [2] |

| 4 | Arylhydrazine | Phenylthis compound 1,3-cyclohexanedione (B196179) ylide | Tetrahydrocarbazol-4-one | 85 | [8] |

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is a general representation of a rhodium-catalyzed intramolecular C-H insertion reaction.

Materials:

-

Substrate containing an this compound ylide and a C-H bond for insertion

-

Rhodium(II) acetate dimer ([Rh₂(OAc)₄])

-

Dry, degassed solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ylide substrate (1.0 equivalent) in the chosen solvent.

-

To this solution, add the rhodium(II) acetate dimer catalyst (0.5-2 mol%).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C-H insertion product.

Copper-Catalyzed Reactions

Copper catalysts, in both +1 and +2 oxidation states, are also highly effective for promoting carbene transfer from this compound ylides. They are particularly well-suited for cyclopropanation reactions of alkenes and have been employed in enantioselective transformations using chiral ligands.[9][10]

A simplified mechanism for copper-catalyzed cyclopropanation is illustrated below:

| Entry | Alkene | This compound Ylide | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| 1 | Styrene | Phenylthis compound dimethyl malonate ylide | Cu(acac)₂ | 80 | - | [2] |

| 2 | 1-Octene | Phenylthis compound diethyl malonate ylide | Cu(OTf)₂ | 75 | - | [3] |

| 3 | Styrene | Phenylthis compound di-tert-butyl malonate ylide | Cu(I)/Box | 92 | 97 | [9] |

| 4 | Indene | Phenylthis compound dimethyl malonate ylide | Cu(I)/Pybox | 85 | 94 | [9] |

Experimental Protocol: Copper-Catalyzed Enantioselective Cyclopropanation

This protocol outlines a general procedure for an enantioselective cyclopropanation using a chiral copper catalyst.

Materials:

-

Alkene

-

This compound ylide

-

Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(acac)₂)

-

Chiral ligand (e.g., Box, Pybox)

-

Dry, degassed solvent (e.g., dichloromethane, toluene, or diethyl ether)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral copper catalyst by stirring the copper salt and the chiral ligand in the solvent at room temperature for 30-60 minutes.

-

Cool the catalyst solution to the desired reaction temperature (often between -78 °C and room temperature).

-

Add the alkene (1.0-1.5 equivalents) to the catalyst solution.

-

Slowly add a solution of the this compound ylide (1.0 equivalent) in the same solvent to the reaction mixture via a syringe pump over several hours.

-

Stir the reaction at the same temperature until the this compound ylide is fully consumed (monitored by TLC).

-

Quench the reaction (if necessary) and warm to room temperature.

-

Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the enantiomerically enriched cyclopropane.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Photochemical Carbene Generation

In addition to thermal and metal-catalyzed methods, carbenes can be generated from this compound ylides using photochemical irradiation, often with UV or blue light.[1][11] This approach offers a metal-free alternative for carbene transfer reactions. The mechanism is believed to involve the formation of a diradical intermediate upon photoexcitation of the ylide.[12]

A proposed pathway for photochemical cyclopropanation is as follows:

Experimental Protocol: Photochemical Cyclopropanation

This protocol describes a general setup for a photochemical cyclopropanation reaction.[1]

Materials:

-

Alkene

-

This compound ylide

-

Photochemically inert solvent (e.g., acetonitrile, dichloromethane)

-

Photoreactor equipped with a specific wavelength light source (e.g., blue LEDs)

Procedure:

-

In a quartz or borosilicate glass reaction vessel, dissolve the this compound ylide (1.0 equivalent) and the alkene (1.5-5.0 equivalents) in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

-

Place the reaction vessel in a photoreactor and irradiate with the light source (e.g., blue LEDs, λ ≈ 450 nm) at a controlled temperature (often room temperature).

-

Stir the reaction mixture during irradiation and monitor its progress by TLC or GC-MS.

-

Once the starting material is consumed, turn off the light source and remove the reaction vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cyclopropane.

Conclusion

This compound ylides have proven to be highly valuable and practical precursors for the generation of carbenes in a variety of synthetic transformations. Their stability and predictable reactivity, particularly in transition metal-catalyzed reactions, have enabled the development of efficient and selective methods for the construction of complex molecular architectures. The continued exploration of new catalysts, chiral ligands, and photochemical activation methods will undoubtedly further expand the synthetic utility of these versatile reagents, providing researchers and drug development professionals with powerful tools for innovation.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with this compound ylides towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium(iii)-catalyzed regioselective C(sp2)–H activation of indoles at the C4-position with this compound ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. This compound ylides: an emerging and alternative carbene precursor for C–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Rhodium(III)-Catalyzed [4+2] Annulation via C-H Activation: Synthesis of Multi-Substituted Naphthalenone Sulfoxonium Ylides [mdpi.com]

A Deep Dive into Photoredox Catalysis: The Iodonium Salt Electron Transfer Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and versatile tool, enabling the construction of complex molecules under mild and environmentally benign conditions. This guide delves into the core of a pivotal class of reactions within this field: those employing diaryliodonium salts as aryl radical precursors through a photoredox-mediated electron transfer mechanism. This document provides a comprehensive overview of the underlying principles, quantitative data to inform reaction design, detailed experimental protocols, and visual representations of the key processes involved.

The Core Mechanism: A Symphony of Light, Catalyst, and Reagent

At its heart, the photoredox-catalyzed activation of diarylthis compound salts is a process initiated by visible light. A photocatalyst (PC), typically a transition metal complex or an organic dye, absorbs a photon, transitioning to an electronically excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of either donating or accepting an electron.

In the context of diarylthis compound salts (Ar₂I⁺X⁻), the most common pathway involves an oxidative quenching cycle . The excited photocatalyst (PC*) donates an electron to the diarylthis compound salt. This SET event leads to the fragmentation of the this compound salt, generating an aryl radical (Ar•), an aryl iodide (ArI), and the oxidized form of the photocatalyst (PC⁺). The highly reactive aryl radical can then engage in a variety of bond-forming reactions, such as C-H functionalization, arylation of alkenes and alkynes, and cross-coupling reactions. To complete the catalytic cycle, the oxidized photocatalyst (PC⁺) is reduced back to its ground state (PC) by a sacrificial electron donor or by the substrate itself in a subsequent step.

Alternatively, a reductive quenching cycle can operate. In this scenario, the excited photocatalyst (PC*) accepts an electron from a suitable donor, generating a reduced photocatalyst (PC⁻). This highly reducing species then transfers an electron to the diarylthis compound salt, leading to its fragmentation into an aryl radical, an aryl iodide, and regeneration of the ground-state photocatalyst.

The choice between an oxidative and reductive quenching pathway is dictated by the specific photocatalyst, the diarylthis compound salt, the solvent, and the other reacting species present.

Visualizing the Catalytic Cycle

The intricate dance of electrons and intermediates in the oxidative quenching pathway can be visualized as follows:

Caption: Oxidative quenching cycle in photoredox catalysis with a diarylthis compound salt.

Quantitative Data for Reaction Design

The feasibility and efficiency of a photoredox reaction are governed by the electrochemical potentials of the species involved. A successful electron transfer is thermodynamically favorable when the excited-state potential of the photocatalyst is sufficient to reduce or oxidize the substrate.

Redox Potentials of Common Photocatalysts

The following table summarizes the ground-state and excited-state redox potentials of frequently used photocatalysts. The excited-state potentials are crucial for predicting the feasibility of the initial electron transfer step.

| Photocatalyst | E₁/₂ (PC⁺/PC) [V vs SCE] | E₁/₂ (PC/PC⁻) [V vs SCE] | E₀,₀ [eV] | E₁/₂ (PC⁺/PC) [V vs SCE] | E₁/₂ (PC/PC⁻) [V vs SCE] |

| fac-[Ir(ppy)₃] | +0.77 | -1.73 | 2.42 | -1.65 | +0.69 |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | +1.21 | -1.37 | 2.63 | -1.42 | +1.26 |

| [Ru(bpy)₃]Cl₂ | +1.29 | -1.33 | 2.12 | -0.83 | +0.79 |

| 4CzIPN | +1.35 | -1.12 | 2.78 | -1.43 | +1.66 |

| Eosin Y | +0.78 | -1.06 | 1.89 | -1.11 | +0.83 |

Note: Values are approximate and can vary with solvent and experimental conditions. Data compiled from various sources.

Reduction Potentials of Diarylthis compound Salts

The reduction potential of the diarylthis compound salt is a key parameter determining its suitability as an aryl radical precursor. Electron-withdrawing groups on the aryl rings generally make the salt easier to reduce.

| Diarylthis compound Salt | E_red_ [V vs SCE] |

| (4-NO₂C₆H₄)₂I⁺ | ~ -0.2 |

| (4-CF₃C₆H₄)₂I⁺ | ~ -0.3 |

| (C₆H₅)₂I⁺ | ~ -0.5 |

| (4-MeOC₆H₄)₂I⁺ | ~ -0.7 |

Note: These are representative values and can vary based on the counter-ion and solvent system. There is a notable difference of approximately 0.36 eV in the reduction potential between diphenylthis compound (B167342) salts bearing a strong electron-withdrawing group (like NO₂) and a strong electron-donating group (like OMe)[1].

Experimental Protocols

This section provides a detailed, generalized methodology for performing a photoredox-catalyzed C-H arylation reaction using a diarylthis compound salt.

General Reaction Setup

A typical experimental workflow for a photoredox-catalyzed reaction is depicted below.

Caption: A generalized experimental workflow for photoredox catalysis.

Detailed Methodology for C-H Arylation of an Arene

Materials:

-

Arene substrate (1.0 equiv)

-

Diarylthis compound triflate (1.2 - 2.0 equiv)

-

Photocatalyst (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-2 mol%)

-

Anhydrous solvent (e.g., acetonitrile, DMF, 0.1 M)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or vial with a septa)

-

Stir bar

-

Visible light source (e.g., 24W blue LED lamp)

Procedure:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate, the diarylthis compound triflate, and the photocatalyst.

-

Degassing: Seal the tube with a rubber septum, and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon is commonly used).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Irradiation: Place the reaction vessel in front of a blue LED lamp (typically at a distance of 5-10 cm) and stir the reaction mixture vigorously. A fan may be used to maintain the reaction at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantum Yield: A Measure of Efficiency

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.

Φ = (moles of product) / (moles of photons absorbed)

A quantum yield of less than or equal to 1 suggests that for every photon absorbed, at most one molecule of product is formed, which is typical for many photoredox catalytic cycles. A quantum yield greater than 1 indicates the presence of a chain reaction, where a single photochemical event initiates a series of subsequent thermal reactions that generate multiple product molecules.

Determination of Quantum Yield

The quantum yield is typically determined using chemical actinometry. A well-characterized photochemical reaction with a known quantum yield is run in parallel with the reaction of interest under identical irradiation conditions. By comparing the amount of product formed in both reactions, the photon flux can be determined, and subsequently, the quantum yield of the reaction under investigation can be calculated. A common actinometer for visible light experiments is potassium ferrioxalate.

Conclusion

Photoredox catalysis utilizing diarylthis compound salts as aryl radical precursors represents a robust and versatile strategy in modern organic synthesis. Understanding the fundamental electron transfer mechanism, being able to predict reaction feasibility through redox potential data, and employing meticulous experimental techniques are paramount for the successful application of this powerful methodology. This guide provides a foundational framework for researchers to explore and exploit the vast potential of this exciting area of chemistry in their pursuit of novel molecules and more efficient synthetic routes. The continued development of new photocatalysts and a deeper mechanistic understanding will undoubtedly expand the horizons of what is achievable in the realm of photoredox catalysis.

References

The Core Reactivity of Cyclic Hypervalent Iodine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic hypervalent iodine(III) compounds have emerged as a pivotal class of reagents in modern organic synthesis, offering a unique combination of stability and reactivity that surpasses their acyclic counterparts.[1][2] Their rigid cyclic structure, typically based on a benziodoxole or related framework, not only enhances their stability and handling safety but also fine-tunes their reactivity, enabling a diverse array of chemical transformations.[3][4] These reagents are particularly valued for their ability to act as powerful electrophiles and oxidizing agents, facilitating reactions under mild conditions, often without the need for transition metal catalysts.[5][6] This guide delves into the fundamental reactivity of these compounds, providing a technical overview of their application in key synthetic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

The utility of cyclic hypervalent iodine reagents stems from the unique nature of the hypervalent bond, a three-center-four-electron (3c-4e) bond that is longer, more polarized, and weaker than a standard covalent bond.[7][8] This inherent weakness allows for the facile transfer of ligands from the iodine center to a variety of nucleophiles. A key concept underpinning their reactivity is "Umpolung," or the inversion of polarity, where these reagents enable the electrophilic transfer of functional groups that typically behave as nucleophiles.[6][9] This guide will explore several key classes of reactions, including trifluoromethylation, alkynylation, and azidation, highlighting the versatility of these powerful synthetic tools.

Electrophilic Trifluoromethylation with Togni's Reagents

The introduction of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties, making it a crucial strategy in drug discovery and materials science. Togni's reagents, a class of cyclic hypervalent iodine compounds, are among the most effective and widely used reagents for electrophilic trifluoromethylation.[10]

General Reactivity and Scope

Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and its derivatives are bench-stable, crystalline solids that can deliver an electrophilic "CF3+" equivalent to a wide range of nucleophiles, including β-ketoesters, thiols, and enamines.[11][12] The reactions are often high-yielding and proceed under mild conditions.

Data Presentation: Trifluoromethylation of β-Ketoesters

The trifluoromethylation of β-ketoesters is a hallmark reaction of Togni's reagents, providing efficient access to α-trifluoromethylated carbonyl compounds.[12]

| Entry | β-Ketoester Substrate | Product | Yield (%) |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | 95 |

| 2 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclopentanecarboxylate | 92 |

| 3 | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-phenyl-2-(trifluoromethyl)-3-oxopropanoate | 85 |

| 4 | Diethyl 2-oxomalonate | Diethyl 2-oxo-2-(trifluoromethyl)malonate | 88 |

Table 1: Representative yields for the trifluoromethylation of β-ketoesters using Togni's Reagent II.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

Materials:

-

2-Iodobenzoic acid

-

Trifluoroacetic acid

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in trifluoroacetic acid, add acetic anhydride and stir at room temperature for 1 hour.

-

Remove the volatiles under reduced pressure to obtain 1-(trifluoroacetoxy)-1,2-benziodoxol-3(1H)-one.

-

Dissolve the crude product in anhydrous DCM and cool to 0 °C.

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with hexane to precipitate the product.

-

Collect the solid by filtration and wash with cold hexane to afford 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one as a white crystalline solid.[7]

Visualization: Proposed Mechanism of Trifluoromethylation

Caption: General mechanism of electrophilic trifluoromethylation.

Electrophilic Alkynylation with Benziodoxolone Reagents (EBX)

Ethynylbenziodoxolone (EBX) reagents are powerful tools for the electrophilic transfer of alkyne moieties to a diverse range of nucleophiles.[9] Silyl-substituted derivatives, such as TIPS-EBX, are particularly useful due to their enhanced stability and handling characteristics.[5][13]

General Reactivity and Scope

EBX reagents enable the direct alkynylation of soft nucleophiles like thiols, phosphines, and stabilized carbanions under mild, often metal-free conditions.[14][15] Furthermore, in the presence of a gold or palladium catalyst, they can be employed for the C-H alkynylation of (hetero)arenes.[1][4]

Data Presentation: Alkynylation of Thiols with TIPS-EBX

The alkynylation of thiols with TIPS-EBX is a rapid and highly chemoselective transformation that proceeds in excellent yields.[3][14]

| Entry | Thiol Substrate | Product | Yield (%) |

| 1 | Thiophenol | Phenyl(triisopropylsilylethynyl)sulfane | 98 |

| 2 | 4-Methylthiophenol | (4-Tolyl)(triisopropylsilylethynyl)sulfane | 95 |

| 3 | 4-Chlorothiophenol | (4-Chlorophenyl)(triisopropylsilylethynyl)sulfane | 96 |

| 4 | Benzyl mercaptan | Benzyl(triisopropylsilylethynyl)sulfane | 92 |

Table 2: Representative yields for the alkynylation of thiols with TIPS-EBX.[14]

Experimental Protocol: Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Materials:

-

2-Iodobenzoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF), catalytic amount

-

1-(Triisopropylsilyl)-2-(trimethylsilyl)acetylene

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a suspension of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure to obtain 2-iodobenzoyl chloride.

-

In a separate flask, dissolve 1-(triisopropylsilyl)-2-(trimethylsilyl)acetylene (1.1 eq) and silver trifluoromethanesulfonate (1.1 eq) in anhydrous DCM.

-

Add the previously prepared 2-iodobenzoyl chloride to this solution at room temperature and stir for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford TIPS-EBX as a white solid.[5]

Visualization: Gold-Catalyzed C-H Alkynylation of Indoles

Caption: Catalytic cycle for the Au-catalyzed C-H alkynylation of indoles.[1]

Azide (B81097) Transfer Reactions with Azidobenziodoxolones (ABX)

Azidobenziodoxolones (ABX) are stable, crystalline solids that serve as efficient reagents for the electrophilic transfer of the azide moiety. They offer a safer alternative to other azidating agents which can be explosive and hazardous to handle.

General Reactivity and Scope

ABX reagents can be used for the azidation of a variety of substrates, including β-dicarbonyl compounds, alkenes, and in radical C-H azidation reactions, often in the presence of a transition metal catalyst or under photoredox conditions.

Data Presentation: Iron-Catalyzed C-H Azidation

The combination of an azidobenziodoxolone reagent with an iron catalyst enables the selective late-stage azidation of C-H bonds.

| Entry | Substrate | Product | Yield (%) |

| 1 | Adamantane | 1-Azidoadamantane | 75 |

| 2 | cis-Decalin | 1-Azido-cis-decalin | 68 |

| 3 | Sclareolide | 8-Azidosclareolide | 55 |

| 4 | (–)-Ambroxide | 3-Azidoambroxide | 62 |

Table 3: Representative yields for the iron-catalyzed C-H azidation using an azidobenziodoxolone reagent.

Experimental Protocol: Synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one (ABX)

Materials:

-

2-Iodobenzoic acid

-

Sodium azide

-

Potassium persulfate

-

Sulfuric acid

-

Water

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in acetonitrile and water, add sodium azide (1.5 eq).

-

Cool the mixture to 0 °C and slowly add a solution of potassium persulfate (1.2 eq) in water, maintaining the temperature below 5 °C.

-

Add concentrated sulfuric acid dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

The product will precipitate from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold acetonitrile.

-

Dry the product under vacuum to afford 1-azido-1,2-benziodoxol-3(1H)-one as a white, crystalline solid.

Visualization: Photoredox-Catalyzed Decarboxylative Azidation

Caption: Simplified mechanism for photoredox-catalyzed decarboxylative azidation.

Conclusion

Cyclic hypervalent iodine compounds represent a remarkably versatile and powerful class of reagents in contemporary organic synthesis. Their enhanced stability compared to acyclic analogues allows for the safe and efficient execution of a wide range of transformations, including trifluoromethylations, alkynylations, and azidations. The ability of these reagents to facilitate reactions under mild, often metal-free conditions, and to engage in novel reactivity patterns through catalytic cycles, underscores their importance in modern drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the fundamental knowledge to effectively harness the synthetic potential of these exceptional reagents. As the field continues to evolve, the development of new chiral cyclic hypervalent iodine reagents and their application in asymmetric catalysis promises to further expand the synthetic chemist's toolkit.

References

- 1. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]